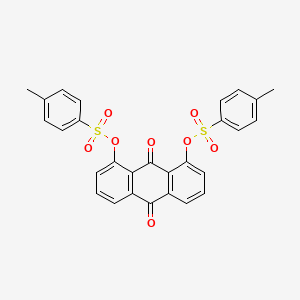
1,8-Bis(tosyloxy)-9,10-anthraquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,8-Bis(tosyloxy)-9,10-anthraquinone is an organic compound derived from anthraquinone, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two tosyl (p-toluenesulfonyl) groups attached to the 1 and 8 positions of the anthraquinone core. Tosyl groups are commonly used as protecting groups in organic synthesis due to their stability and ease of removal.
准备方法
Synthetic Routes and Reaction Conditions
1,8-Bis(tosyloxy)-9,10-anthraquinone can be synthesized through the tosylation of 1,8-dihydroxy-9,10-anthraquinone. The reaction typically involves the use of p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
化学反应分析
Types of Reactions
1,8-Bis(tosyloxy)-9,10-anthraquinone undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl groups are good leaving groups, making the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The anthraquinone core can undergo redox reactions, although the presence of tosyl groups may influence the reaction conditions and outcomes.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
Nucleophilic Substitution: Products include derivatives where the tosyl groups are replaced by nucleophiles.
Oxidation and Reduction: Products include various oxidized or reduced forms of the anthraquinone core.
科学研究应用
1,8-Bis(tosyloxy)-9,10-anthraquinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of anthraquinone derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of compounds with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,8-Bis(tosyloxy)-9,10-anthraquinone depends on its specific application. In biological systems, it may interact with cellular components such as proteins and DNA, leading to various biological effects. The presence of tosyl groups can influence the compound’s reactivity and interactions with molecular targets.
相似化合物的比较
Similar Compounds
1,8-Bis(dimesitylboryl)anthracene: Similar in structure but contains boron atoms instead of tosyl groups.
1,8-Bis(dimethylamino)naphthalene:
Uniqueness
1,8-Bis(tosyloxy)-9,10-anthraquinone is unique due to the presence of tosyl groups, which provide specific reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific applications.
属性
CAS 编号 |
65771-84-8 |
|---|---|
分子式 |
C28H20O8S2 |
分子量 |
548.6 g/mol |
IUPAC 名称 |
[8-(4-methylphenyl)sulfonyloxy-9,10-dioxoanthracen-1-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C28H20O8S2/c1-17-9-13-19(14-10-17)37(31,32)35-23-7-3-5-21-25(23)28(30)26-22(27(21)29)6-4-8-24(26)36-38(33,34)20-15-11-18(2)12-16-20/h3-16H,1-2H3 |
InChI 键 |
OZBXAOAEUWTYTC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C=CC=C4OS(=O)(=O)C5=CC=C(C=C5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


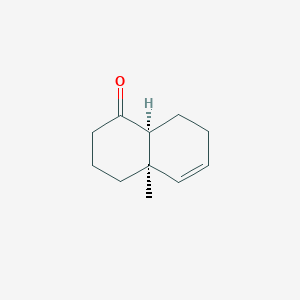
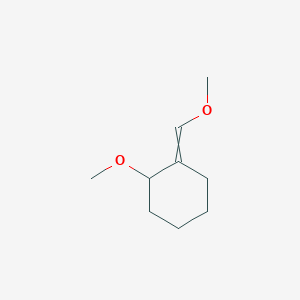
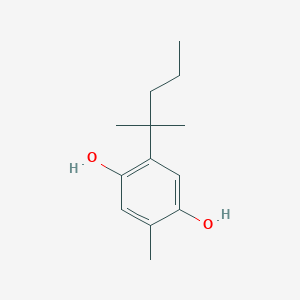
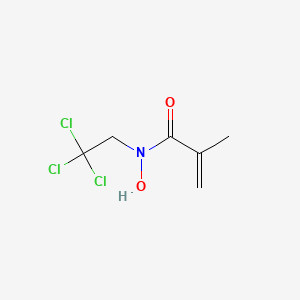
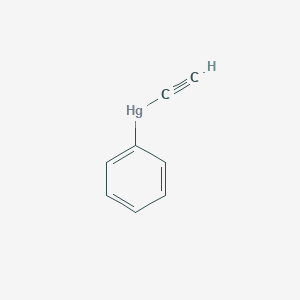
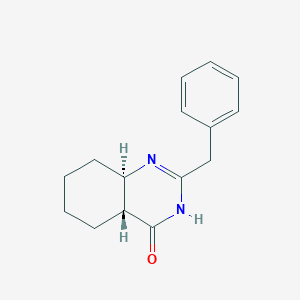
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485144.png)
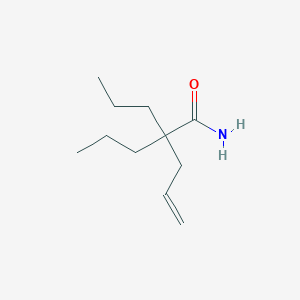

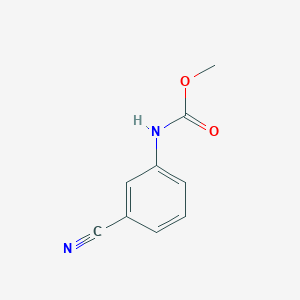
![{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14485165.png)
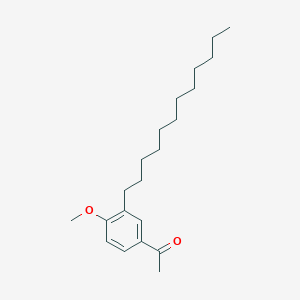
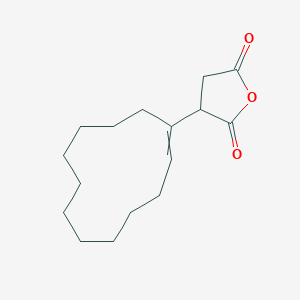
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
